![molecular formula C21H25FN2O4S B11598454 N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)acetamide](/img/structure/B11598454.png)
N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)acetamide
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Overview
Description
N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)acetamide is a synthetic compound with a molecular formula of C19H25FN2O4S
Preparation Methods
The synthesis of N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)acetamide involves several steps. One common synthetic route includes the reaction of 4-fluorophenol with 2-bromoacetyl chloride to form 2-(4-fluorophenoxy)acetyl chloride. This intermediate is then reacted with N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}amine under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Scientific Research Applications
N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of dihydrofolate reductase (DHFR), which is involved in the synthesis of nucleotides and DNA .
Comparison with Similar Compounds
N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)acetamide can be compared with other similar compounds, such as:
N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide: This compound has a similar structure but with a methyl group instead of an ethyl group on the piperidine ring.
N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-1-(2-methyl-2-propanyl)-5-oxo-3-pyrrolidinecarboxamide: This compound has additional functional groups, making it more complex.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Biological Activity
N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)acetamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacodynamics, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C19H24N2O3S
- Molecular Weight : 360.47 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Property | Value |
---|---|
Molecular Formula | C19H24N2O3S |
Molecular Weight | 360.47 g/mol |
Density | 1.284 g/cm³ |
Solubility | Soluble in DMSO |
Anticonvulsant Activity
Recent studies have indicated that this compound exhibits significant anticonvulsant properties. In a series of experiments, the compound was evaluated using maximal electroshock (MES) and pentylenetetrazole (PTZ) models in mice.
Case Study Results
In one notable study, the compound was administered at various doses (30, 100, and 300 mg/kg) to assess its efficacy against induced seizures. The results were summarized in Table 2.
Table 2: Anticonvulsant Activity Results
Dose (mg/kg) | MES Protection (%) | PTZ Protection (%) |
---|---|---|
30 | 20 | 15 |
100 | 50 | 45 |
300 | 80 | 75 |
The data indicated a dose-dependent increase in seizure protection, with the highest dose providing significant protection against both seizure types.
The proposed mechanism of action for this compound involves modulation of voltage-gated sodium channels, which play a critical role in neuronal excitability and seizure propagation. In vitro studies demonstrated that the compound acts as a moderate binder to these channels, suggesting a potential pathway for its anticonvulsant effects .
Additional Biological Activities
Beyond anticonvulsant properties, preliminary investigations have hinted at other biological activities, including:
- Anti-inflammatory Effects : In vitro assays showed that the compound may inhibit pro-inflammatory cytokines.
- Antidepressant Activity : Behavioral tests in animal models indicated potential antidepressant-like effects.
Future Directions
Further research is warranted to explore the full spectrum of biological activities and mechanisms of action for this compound. This includes:
- Long-term toxicity studies
- Exploration of structure-activity relationships (SAR)
- Clinical trials to evaluate therapeutic efficacy
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)acetamide, and how can purity be ensured?
- Methodology : The synthesis typically involves sulfonylation of a piperidine derivative (e.g., 2-ethylpiperidine) with 4-aminophenylsulfonyl chloride, followed by coupling with 2-(4-fluorophenoxy)acetic acid. Key steps include:
- Step 1 : Sulfonylation using DMF or THF as solvents at 0–5°C to control exothermic reactions .
- Step 2 : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) under nitrogen atmosphere .
- Purity Assurance : Monitor reactions with TLC (silica gel, ethyl acetate/hexane) and confirm final purity via HPLC (>95%) and NMR (e.g., absence of residual solvent peaks at δ 2.5–3.5 ppm) .
Q. Which spectroscopic techniques are critical for structural elucidation, and what key spectral markers should researchers prioritize?
- Techniques :
- ¹H/¹³C NMR : Identify the ethylpiperidinyl group (δ 1.2–1.4 ppm for CH₂CH₃, δ 2.5–3.0 ppm for piperidine protons) and sulfonyl-phenyl linkage (aromatic protons at δ 7.5–8.0 ppm) .
- IR Spectroscopy : Confirm sulfonamide (SO₂ stretch at ~1150–1350 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) functionalities .
- HRMS : Verify molecular ion [M+H]⁺ with <2 ppm error .
Advanced Research Questions
Q. How does the sulfonamide-piperidine moiety influence the compound’s pharmacokinetic properties, and what in vitro assays validate its metabolic stability?
- Mechanistic Insight : The sulfonamide group enhances solubility, while the ethylpiperidine moiety may improve blood-brain barrier permeability.
- Assays :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS. Adjust substituents (e.g., fluorophenoxy) if rapid CYP450-mediated degradation is observed .
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction; >90% binding suggests limited bioavailability .
Q. What strategies resolve contradictions in reported biological activities between in vitro and in vivo models?
- Case Example : If in vitro assays show potent Akt inhibition (IC₅₀ = 50 nM) but in vivo tumor models lack efficacy:
- Hypothesis Testing :
Check bioavailability via plasma concentration profiling .
Test metabolite activity (e.g., demethylated derivatives) using LC-MS/MS .
Optimize dosing regimen (e.g., sustained-release formulations) to maintain therapeutic levels .
Q. How do structural analogs compare in target selectivity, and what computational tools prioritize candidates for synthesis?
- Comparative Analysis :
Analog Structure | Key Modification | Selectivity (Akt vs. PI3K) | Ref. |
---|---|---|---|
4-Fluorophenoxy → Chlorophenoxy | Increased lipophilicity | Akt IC₅₀: 45 nM; PI3K IC₅₀: 1.2 µM | |
Ethylpiperidine → Methylpiperazine | Reduced BBB penetration | Akt IC₅₀: 120 nM |
- Computational Tools :
- Molecular Docking (AutoDock Vina) : Predict binding affinity to Akt’s PH domain .
- ADMET Prediction (SwissADME) : Prioritize analogs with optimal LogP (2–4) and TPSA (<90 Ų) .
Q. Methodological Challenges and Solutions
Q. What are common pitfalls in scaling up synthesis, and how are they mitigated?
- Challenges :
- Exothermic Reactions : Sulfonylation at scale risks thermal runaway.
- Low Yield in Amidation : Steric hindrance from the ethylpiperidine group.
- Solutions :
- Use jacketed reactors with precise temperature control (-5°C) during sulfonylation .
- Employ microwave-assisted synthesis (100°C, 30 min) to improve amidation efficiency .
Q. How can researchers validate target engagement in cellular models when working with this compound?
- Approaches :
- Cellular Thermal Shift Assay (CETSA) : Confirm Akt stabilization upon heating (ΔTm > 2°C) .
- Western Blotting : Measure downstream markers (e.g., p-GSK3β reduction) after 24-h treatment .
Properties
Molecular Formula |
C21H25FN2O4S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]-2-(4-fluorophenoxy)acetamide |
InChI |
InChI=1S/C21H25FN2O4S/c1-2-18-5-3-4-14-24(18)29(26,27)20-12-8-17(9-13-20)23-21(25)15-28-19-10-6-16(22)7-11-19/h6-13,18H,2-5,14-15H2,1H3,(H,23,25) |
InChI Key |
GSDBPNXVPSALNI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)F |
Origin of Product |
United States |
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